molecular formula C7H3Br2FN2 B1436053 2,4-Dibromo-7-fluoro-1H-benzimidazole CAS No. 1388048-52-9

2,4-Dibromo-7-fluoro-1H-benzimidazole

Cat. No.: B1436053
CAS No.: 1388048-52-9
M. Wt: 293.92 g/mol
InChI Key: HQQWDXJTGGMITK-UHFFFAOYSA-N
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Description

2,4-Dibromo-7-fluoro-1H-benzimidazole is a halogenated heterocyclic aromatic organic compound It belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-7-fluoro-1H-benzimidazole typically involves the reaction of o-phenylenediamine with 2,4-dibromofluorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the benzimidazole core.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, safety, and environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-7-fluoro-1H-benzimidazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Halogen atoms on the benzimidazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced derivatives with altered electronic properties.

  • Substitution Products: Substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2,4-Dibromo-7-fluoro-1H-benzimidazole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dibromo-7-fluoro-1H-benzimidazole exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 2,4-Dichloro-7-fluoro-1H-benzimidazole

  • 2,4-Dibromo-1H-benzimidazole

  • 5-Fluoro-1H-benzimidazole

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Properties

IUPAC Name

2,7-dibromo-4-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FN2/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQWDXJTGGMITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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